molecular formula C22H21N3O3S2 B2908731 3-(2,5-dimethoxyphenyl)-1-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1H-pyrazole-5-carboxamide CAS No. 2034306-00-6

3-(2,5-dimethoxyphenyl)-1-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1H-pyrazole-5-carboxamide

Cat. No. B2908731
CAS RN: 2034306-00-6
M. Wt: 439.55
InChI Key: GSSQJIPNMMNYHI-UHFFFAOYSA-N
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Description

3-(2,5-dimethoxyphenyl)-1-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C22H21N3O3S2 and its molecular weight is 439.55. The purity is usually 95%.
BenchChem offers high-quality 3-(2,5-dimethoxyphenyl)-1-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,5-dimethoxyphenyl)-1-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Properties

This compound has been studied for its potential as an antimicrobial agent. Derivatives of benzothiophene, which share structural similarities with the compound , have shown effectiveness against various microorganisms such as C. albicans, B. subtilis, E. coli, and S. aureus . The presence of thiophene rings in these compounds is associated with high antibacterial activity, particularly against S. aureus .

Antifungal Applications

Similar to its antimicrobial properties, the compound has also been evaluated for antifungal uses. Certain benzothiophene derivatives have demonstrated potential as antifungal agents, which suggests that the compound may also be effective in treating fungal diseases .

Antioxidant Activity

The compound’s structure, which includes a benzothiophene moiety, indicates it may possess significant antioxidant capacities. In related compounds, high antioxidant capacities have been observed, surpassing those of trolox, a reference antioxidant . This suggests that the compound could be useful in preventing oxidative stress-related damage.

Serotonin Receptor Affinity

Compounds with a benzo[b]thiophene core have been synthesized and evaluated for their affinity towards 5-HT1A serotonin receptors . These receptors play a crucial role in regulating mood and anxiety. The compound , with its structural complexity, may interact with these receptors, indicating potential applications in the treatment of psychiatric disorders such as depression and anxiety .

Drug Discovery and Development

The structural features of the compound, including the thiophene rings and pyrazole moiety, make it a candidate for drug discovery and development. Heteroaromatic compounds like this one are important in the discovery of new drug candidates due to their diverse biological and pharmacological properties .

Material Science Applications

The compound’s potential isn’t limited to biomedical applications; it may also have relevance in material science. The presence of thiophene units can be critical in the synthesis of organic compounds used in material discovery, particularly in the formation of new carbon–carbon bonds via coupling reactions .

properties

IUPAC Name

5-(2,5-dimethoxyphenyl)-2-methyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S2/c1-25-18(12-17(24-25)16-11-15(27-2)6-7-19(16)28-3)22(26)23-21(14-8-10-29-13-14)20-5-4-9-30-20/h4-13,21H,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSQJIPNMMNYHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NC(C3=CSC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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